2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide
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Overview
Description
2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol It is a pyrimidine derivative, characterized by the presence of methoxy, dimethyl, and carboxamide functional groups
Preparation Methods
The synthesis of 2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4,6-trimethylpyrimidine with methoxyamine hydrochloride under specific conditions to introduce the methoxy group. The carboxamide group is then introduced through subsequent reactions involving appropriate reagents and catalysts . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups using appropriate reagents and catalysts. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The methoxy and carboxamide groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide can be compared with other pyrimidine derivatives such as:
2-Methoxy-4,6-dimethylpyrimidine: Lacks the carboxamide group, which may result in different chemical and biological properties.
2,4-Dichloro-6-methylpyrimidine: Contains chlorine atoms instead of methoxy and dimethyl groups, leading to distinct reactivity and applications.
2-Amino-4,6-dimethylpyrimidine:
Properties
CAS No. |
4786-62-3 |
---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-methoxy-4,6-dimethylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C8H11N3O2/c1-4-6(7(9)12)5(2)11-8(10-4)13-3/h1-3H3,(H2,9,12) |
InChI Key |
SCJQFINYKFGVCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)C(=O)N |
Origin of Product |
United States |
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